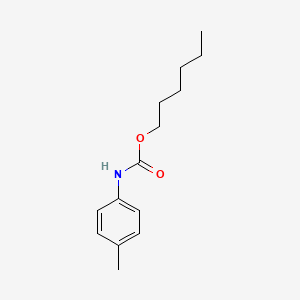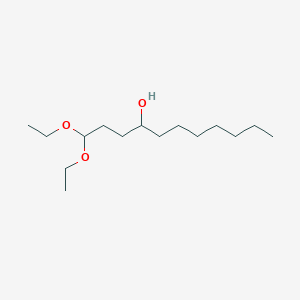
1,1-Diethoxyundecan-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethoxyundecan-4-OL is an organic compound with the molecular formula C13H28O3 It is a type of alcohol that contains two ethoxy groups attached to the first carbon and a hydroxyl group attached to the fourth carbon of an undecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Diethoxyundecan-4-OL can be synthesized through several methods. One common approach involves the reaction of undecanal with ethanol in the presence of an acid catalyst to form 1,1-diethoxyundecane. This intermediate is then subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to introduce the hydroxyl group at the fourth carbon position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diethoxyundecan-4-OL undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of 1,1-diethoxyundecan-4-one or 1,1-diethoxyundecanoic acid.
Reduction: Formation of 1,1-diethoxyundecane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Diethoxyundecan-4-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 1,1-Diethoxyundecan-4-OL depends on its application. In biological systems, it may interact with cellular membranes, disrupting microbial cell walls and leading to cell death. The ethoxy groups and hydroxyl group play a crucial role in its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diethoxyundecane: Lacks the hydroxyl group at the fourth carbon.
1,1-Diethoxyundecan-2-OL: Hydroxyl group is at the second carbon instead of the fourth.
1,1-Diethoxyundecan-3-OL: Hydroxyl group is at the third carbon.
Uniqueness
The presence of two ethoxy groups also adds to its distinct properties compared to other similar compounds .
Propiedades
Número CAS |
112084-44-3 |
|---|---|
Fórmula molecular |
C15H32O3 |
Peso molecular |
260.41 g/mol |
Nombre IUPAC |
1,1-diethoxyundecan-4-ol |
InChI |
InChI=1S/C15H32O3/c1-4-7-8-9-10-11-14(16)12-13-15(17-5-2)18-6-3/h14-16H,4-13H2,1-3H3 |
Clave InChI |
HJBVGTQPQVHYRQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CCC(OCC)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


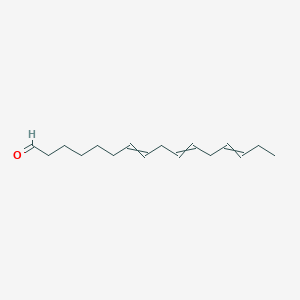
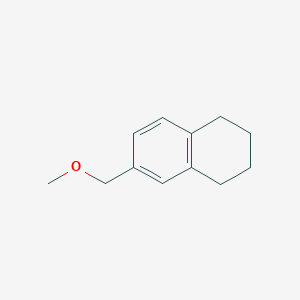
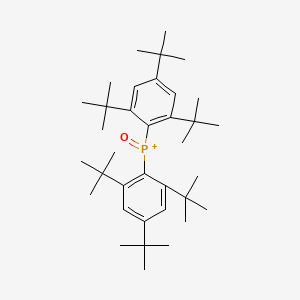
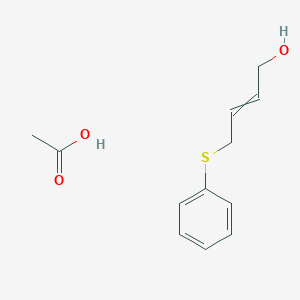
![2-Hydroxy-1-[4-(3-hydroxypropyl)phenyl]-2-methylpropan-1-one](/img/structure/B14317168.png)
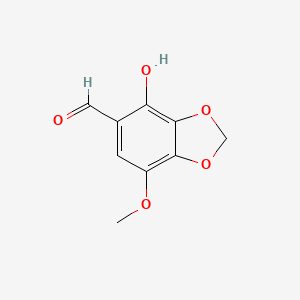
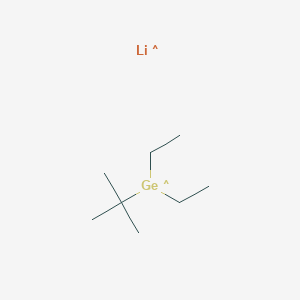
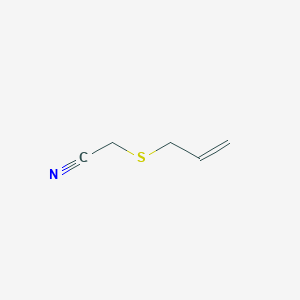
![2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid](/img/structure/B14317208.png)
![N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide](/img/structure/B14317215.png)
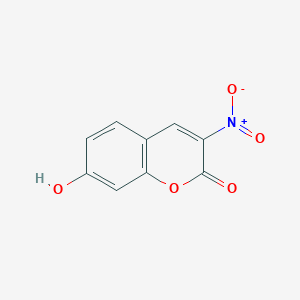
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)
![N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide](/img/structure/B14317241.png)
